

7-Bromoquinoline-3-carbonitrile: A Versatile Building Block for Advanced Organic Synthesis

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Compound of Interest

Compound Name: **7-Bromoquinoline-3-carbonitrile**

Cat. No.: **B592058**

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Introduction

7-Bromoquinoline-3-carbonitrile is a key heterocyclic intermediate that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a quinoline core with a bromine atom at the 7-position and a cyano group at the 3-position, offers multiple reactive sites for functionalization. This allows for the construction of diverse molecular scaffolds, particularly those with applications in medicinal chemistry and drug discovery. The quinoline moiety itself is a privileged structure, forming the backbone of numerous compounds with significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the use of **7-Bromoquinoline-3-carbonitrile** in organic synthesis, with a focus on its application in the development of potential therapeutic agents.

Applications in Organic Synthesis

The primary application of **7-Bromoquinoline-3-carbonitrile** in organic synthesis is as a substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 7-position is particularly amenable to reactions such as the Suzuki-Miyaura coupling, enabling the facile introduction of a wide variety of aryl and heteroaryl substituents. This synthetic versatility is crucial for creating libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Derivatives of **7-Bromoquinoline-3-carbonitrile** are of significant interest in the development of kinase inhibitors. Many quinoline-based compounds have been identified as potent inhibitors

of key kinases involved in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and c-Src kinase. The ability to diversify the 7-position of the quinoline ring allows for the fine-tuning of the molecule's interaction with the kinase active site, potentially leading to the discovery of more potent and selective inhibitors.

Data Presentation

The following table summarizes the biological activity of various quinoline derivatives, highlighting the potential of this scaffold in the development of anticancer agents. While specific data for derivatives of **7-Bromoquinoline-3-carbonitrile** are not extensively available in the public domain, the data for analogous compounds provide a strong rationale for its use in synthesizing new chemical entities with therapeutic potential.

Compound Class	Target/Cell Line	Activity (IC50)	Reference
Quinoline Derivatives	MCF-7 (Breast Cancer)	6.25 μ M	[1]
Quinoline Derivatives	LNCaP (Prostate Cancer)	1.2-3.5 μ M	[2]
4-Heteroaryl amino-3-quinolinecarbonitriles	HT-29 (Colon Cancer)	6.58 μ M	[3]
4-Heteroaryl amino-3-quinolinecarbonitriles	HepG2 (Liver Cancer)	7.61 μ M	[3]
7-deazapurine incorporating isatin hybrids	HER2 Kinase	0.081 μ M	[4][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of 7-Bromoquinoline-3-carbonitrile

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of **7-Bromoquinoline-3-carbonitrile** with a generic arylboronic acid. Researchers should optimize the reaction conditions for specific substrates.

Materials:

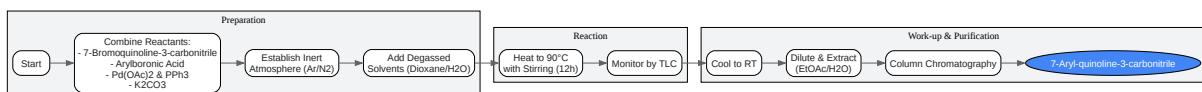
- **7-Bromoquinoline-3-carbonitrile**
- Arylboronic acid (1.2 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 equivalents)
- Triphenylphosphine (PPh_3) (0.08 equivalents)
- Potassium carbonate (K_2CO_3) (2.0 equivalents)
- 1,4-Dioxane (degassed)
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Schlenk flask
- Magnetic stirrer and heating plate
- Inert gas supply (Argon or Nitrogen)

Procedure:

- Reaction Setup: In a flame-dried Schlenk flask, combine **7-Bromoquinoline-3-carbonitrile** (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

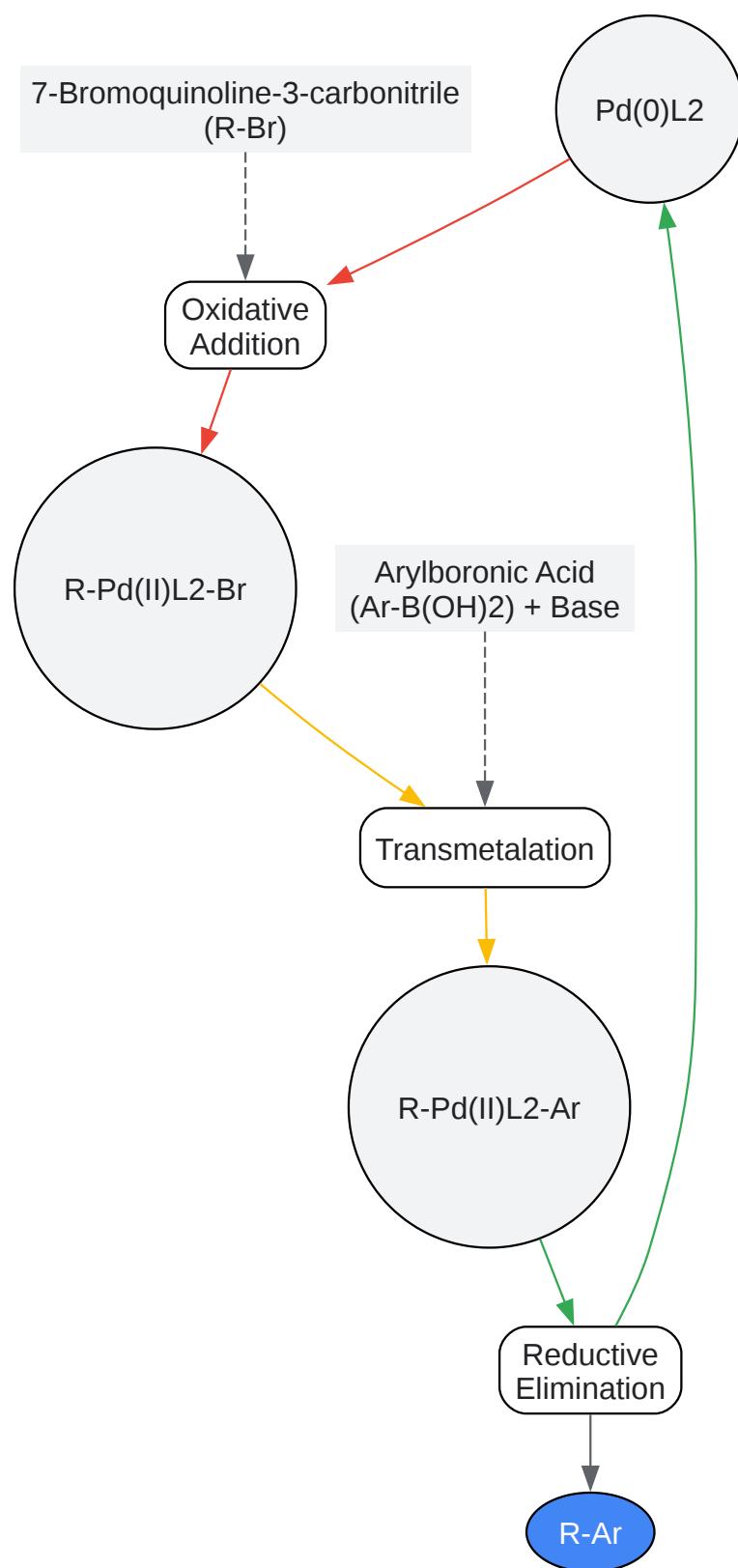
- Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.
- Reaction: Stir the reaction mixture vigorously at 90 °C for 12 hours under the inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).
- Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether/ethyl acetate) to yield the pure 7-aryl-quinoline-3-carbonitrile derivative.

Visualizations



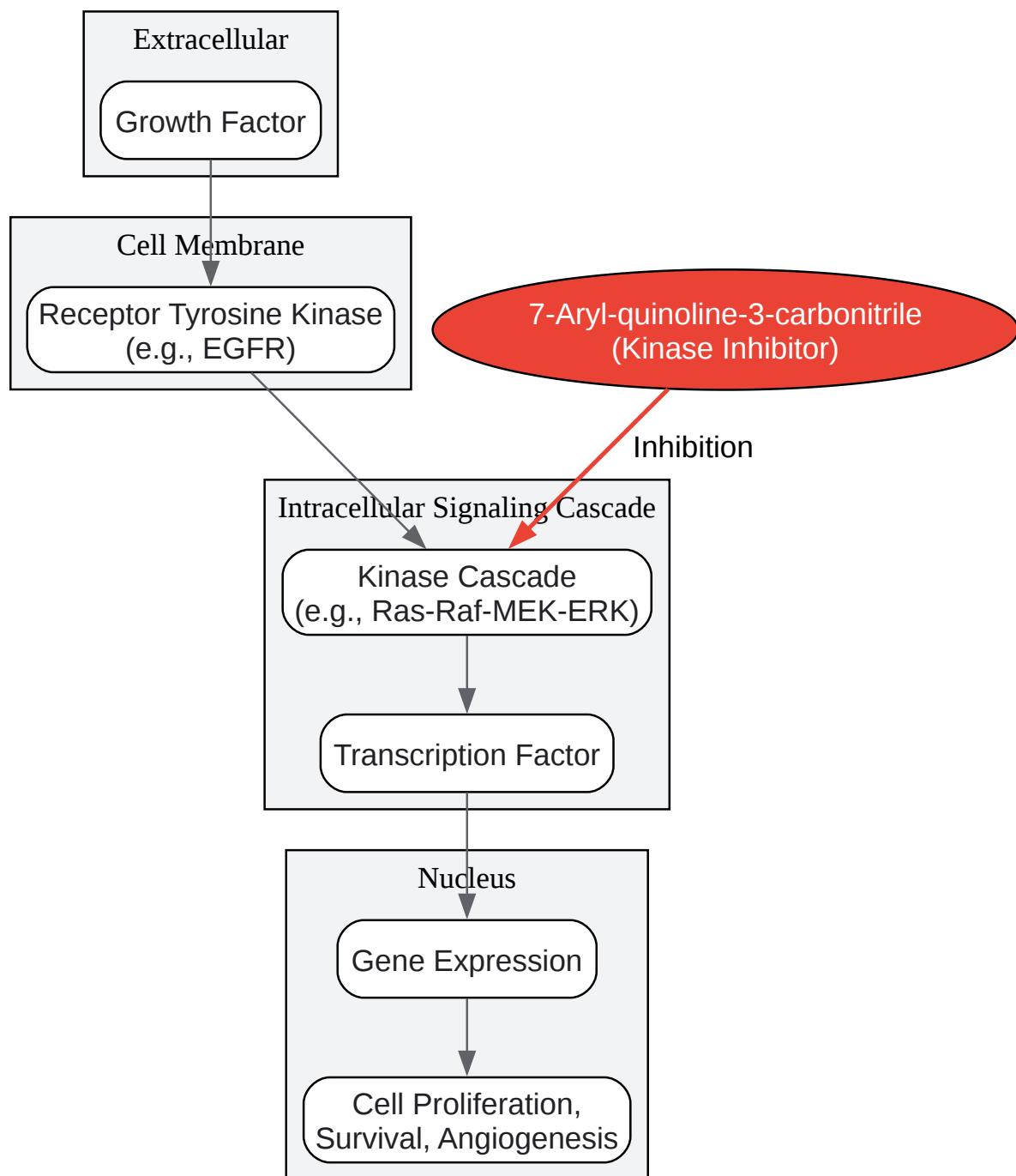
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Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.



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Caption: Inhibition of a generic kinase signaling pathway by a quinoline derivative.

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